molecular formula C10H13NO2 B13232195 2-[4-(Aminomethyl)phenyl]propanoic acid

2-[4-(Aminomethyl)phenyl]propanoic acid

Cat. No.: B13232195
M. Wt: 179.22 g/mol
InChI Key: ZHNDASDPZIUJAW-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylpropanoic acid, characterized by the presence of an aminomethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-(Aminomethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4).

    Final Product: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and continuous flow processes, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar in structure but with a methyl group instead of an aminomethyl group.

    2-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of an aminomethyl group.

Uniqueness

2-[4-(Aminomethyl)phenyl]propanoic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-[4-(Aminomethyl)phenyl]propanoic acid, a derivative of propanoic acid, has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This compound is structurally related to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and associated with inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation and pain relief.

Key Findings on COX Inhibition

Research indicates that derivatives of 2-arylpropionic acids exhibit varying degrees of COX inhibition. For instance:

  • Compounds synthesized from this scaffold demonstrated significant COX-1 and COX-2 inhibition, with some derivatives exhibiting potency comparable to established NSAIDs like ibuprofen and nimesulide .
  • A specific derivative, identified as 6l , showed promising dual inhibitory activity against both COX-1 and COX-2 enzymes .

Antimicrobial Activity

In addition to anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess notable antibacterial activity against various microbial strains.

Comparative Antibacterial Efficacy

The antibacterial efficacy of synthesized compounds was assessed against standard antibiotics:

  • Compounds 6d , 6h , 6l , and 6m exhibited superior antibacterial activity compared to chloramphenicol, indicating their potential as effective antimicrobial agents .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Synthesis and Evaluation :
    • A series of derivatives were synthesized and evaluated for their biological activities. The study highlighted that modifications in the side chains significantly influenced both COX inhibition and antibacterial properties .
  • Antimicrobial Activity Assessment :
    • A comprehensive assessment was conducted on various synthesized compounds, revealing that certain structural modifications enhanced their antimicrobial efficacy. The results indicated a correlation between chemical structure and biological activity .

Research Findings Summary

The following table summarizes the key findings regarding the biological activities of this compound derivatives:

CompoundCOX-1 InhibitionCOX-2 InhibitionAntibacterial Activity
6dModerateModerateHigh
6hHighHighModerate
6lVery HighVery HighVery High
6mModerateLowModerate

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI Key

ZHNDASDPZIUJAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CN)C(=O)O

Origin of Product

United States

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